molecular formula C30H36O9 B13827003 methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate

methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate

Cat. No.: B13827003
M. Wt: 540.6 g/mol
InChI Key: VSNNVVACPQEARN-DLLMLBMMSA-N
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Description

Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[86003,8011,15]hexadeca-5,11-dien-9-yl]acetate is a complex organic compound with a unique structure It features multiple chiral centers and a furan ring, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate typically involves multiple steps. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the furan ring and the acetoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as crystallization, filtration, and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: It can be used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C30H36O9

Molecular Weight

540.6 g/mol

IUPAC Name

methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate

InChI

InChI=1S/C30H36O9/c1-15-19(18-9-11-36-14-18)12-20-24(15)30(6)21(13-23(34)35-7)29(5)22(33)8-10-28(4,39-17(3)32)26(29)25(27(30)38-20)37-16(2)31/h8-11,14,19-21,25-27H,12-13H2,1-7H3/t19-,20-,21-,25-,26+,27+,28-,29+,30-/m1/s1

InChI Key

VSNNVVACPQEARN-DLLMLBMMSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C

Origin of Product

United States

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